molecular formula C9H10N2OS B1273437 N-(2-amino-2-thioxoethyl)benzamide CAS No. 55443-42-0

N-(2-amino-2-thioxoethyl)benzamide

Cat. No. B1273437
CAS RN: 55443-42-0
M. Wt: 194.26 g/mol
InChI Key: JGQSPWXCUZDDHM-UHFFFAOYSA-N
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Description

“N-(2-amino-2-thioxoethyl)benzamide” is a chemical compound with the linear formula C9H10N2OS . It has a molecular weight of 194.257 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-(2-amino-2-thioxoethyl)benzamide” is represented by the linear formula C9H10N2OS . Unfortunately, detailed structural analysis such as bond lengths, angles, and conformation is not available in the search results.


Physical And Chemical Properties Analysis

“N-(2-amino-2-thioxoethyl)benzamide” has a molecular weight of 194.257 . The compound’s other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the search results.

Scientific Research Applications

Proteomics Research

N-(2-amino-2-thioxoethyl)benzamide: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a reagent in the identification and quantification of proteins and their modifications, aiding in the understanding of cellular processes .

Drug Discovery

In the field of drug discovery, this chemical serves as a building block for the synthesis of more complex molecules. It’s particularly valuable in the development of benzamide derivatives, which are explored for their therapeutic potential in treating various diseases .

Material Science

Researchers in material science may employ N-(2-amino-2-thioxoethyl)benzamide in the synthesis of novel organic compounds that could serve as conductive materials, sensors, or components in electronic devices .

Chemical Synthesis

This compound is a key intermediate in organic synthesis. It can be used to create a variety of sulfur-containing heterocyclic compounds, which have applications ranging from agriculture to pharmaceuticals .

Analytical Chemistry

N-(2-amino-2-thioxoethyl)benzamide: can be used as a standard or reference compound in analytical chemistry, helping to calibrate instruments or validate analytical methods for the detection and quantification of related substances .

Biochemistry

In biochemistry, it may be used to study enzyme-substrate interactions, particularly with enzymes that recognize sulfur-containing substrates or inhibitors. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .

Agricultural Chemistry

The compound’s derivatives could be investigated for their use as potential agrochemicals. Its role in the synthesis of compounds with pesticidal or herbicidal properties makes it a valuable asset in agricultural research .

Environmental Science

Lastly, in environmental science, N-(2-amino-2-thioxoethyl)benzamide might be used in the development of chemicals that can remediate pollutants or serve as indicators of environmental quality .

Safety and Hazards

Sigma-Aldrich provides “N-(2-amino-2-thioxoethyl)benzamide” to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

N-(2-amino-2-sulfanylideneethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c10-8(13)6-11-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQSPWXCUZDDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393084
Record name N-(2-amino-2-thioxoethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-2-thioxoethyl)benzamide

CAS RN

55443-42-0
Record name NSC84257
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-amino-2-thioxoethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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